The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a complex organic molecule characterized by its unique structural features. It belongs to a class of compounds known for their potential biological activities, particularly in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 415.54 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of pharmacology and organic synthesis.
The compound is classified under the category of benzoxazole derivatives, which are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities. The presence of multiple aromatic rings and functional groups contributes to its chemical reactivity and potential applications in drug development.
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be accomplished through several methods, often involving multi-step organic reactions. A common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one features:
The compound's structural representation can be illustrated using various cheminformatics tools to visualize its three-dimensional conformation. The InChI Key for this compound is provided for database searches: InChI=1S/C27H29N1O2/c1-18(2)20-12-11-19(17-9-5-6-10-16(17)20)22(28)24-27(30)25(29)23(24)21(18)14/h5-12,14H,13,15H2,1-4H3.
The compound can undergo various chemical reactions due to its functional groups:
Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the outcomes of these reactions. Optimization is often required to achieve desired products while minimizing by-products.
The mechanism of action for compounds like (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one often involves interaction with specific biological targets:
Quantitative structure–activity relationship (QSAR) studies might be employed to predict biological activity based on structural features.
The physical properties include:
Chemical properties include stability under various conditions (light, heat), reactivity with acids/bases, and potential degradation pathways when exposed to environmental factors.
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into thermal stability and phase transitions.
This compound has potential applications in various scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5